(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-(2-methyl-quinolin-4-yl)-amine
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Overview
Description
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-(2-methyl-quinolin-4-yl)-amine is an organic compound that features a unique structure combining a dihydro-benzodioxin moiety with a methyl-quinoline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-(2-methyl-quinolin-4-yl)-amine typically involves multi-step organic reactions. One common method starts with the preparation of the dihydro-benzodioxin core, which can be synthesized by reacting 3,4-dihydroxybenzaldehyde with 1,2-dichloroethane in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures . The quinoline moiety can be introduced through a Friedländer synthesis, where 2-aminobenzaldehyde reacts with a ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-(2-methyl-quinolin-4-yl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound .
Scientific Research Applications
Chemistry
In chemistry, (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-(2-methyl-quinolin-4-yl)-amine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Studies may focus on its interactions with biological targets and its potential therapeutic effects .
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and efficacy against specific diseases .
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as improved stability, reactivity, or functionality. Its applications could extend to areas like polymer science, nanotechnology, and materials engineering .
Mechanism of Action
The mechanism of action of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-(2-methyl-quinolin-4-yl)-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-(2-methyl-quinolin-4-yl)-amine include:
- (2,3-Dihydro-benzo[1,4]dioxin-6-yl)hydrazine
- Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-
- 2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamine
Uniqueness
What sets this compound apart from these similar compounds is its combined structure of dihydro-benzodioxin and methyl-quinoline.
Properties
Molecular Formula |
C18H17ClN2O2 |
---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylquinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C18H16N2O2.ClH/c1-12-10-16(14-4-2-3-5-15(14)19-12)20-13-6-7-17-18(11-13)22-9-8-21-17;/h2-7,10-11H,8-9H2,1H3,(H,19,20);1H |
InChI Key |
SDEQNRYSXRHNPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC3=CC4=C(C=C3)OCCO4.Cl |
Origin of Product |
United States |
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